benzyl 4-aminobutanoate
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Overview
Description
Benzyl 4-aminobutanoate is a chemical compound with the molecular formula C11H15NO2 It is an ester derivative of 4-aminobutanoic acid, where the carboxyl group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency. The final product is typically obtained through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 4-aminobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield benzyl 4-aminobutanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Benzyl 4-aminobutanoic acid.
Reduction: Benzyl 4-aminobutanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl 4-aminobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to gamma-aminobutyric acid (GABA).
Medicine: Explored for its potential therapeutic effects in neurological disorders and as a prodrug for delivering 4-aminobutanoic acid.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 4-aminobutanoate involves its hydrolysis to release 4-aminobutanoic acid, which can interact with GABA receptors in the nervous system. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions such as anxiety and epilepsy. The benzyl group may also enhance the compound’s lipophilicity, improving its ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid with similar synthetic routes and applications.
Benzyl 4-aminopentanoate: An ester derivative of 4-aminopentanoic acid with comparable chemical properties and reactions.
Uniqueness
Benzyl 4-aminobutanoate is unique due to its specific structure, which combines the properties of both benzyl esters and 4-aminobutanoic acid derivatives. This combination allows it to serve as a versatile intermediate in organic synthesis and a potential therapeutic agent in medicine .
Properties
IUPAC Name |
benzyl 4-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKVZLSXVZKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963555 |
Source
|
Record name | Benzyl 4-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46347-99-3 |
Source
|
Record name | gamma-Aminobutyric acid benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046347993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 4-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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